Product packaging for 2-(N-methylhydrazino)ethanol(Cat. No.:CAS No. 20420-02-4)

2-(N-methylhydrazino)ethanol

Cat. No.: B2912671
CAS No.: 20420-02-4
M. Wt: 90.126
InChI Key: ZXOGWYNJXRYOEU-UHFFFAOYSA-N
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Description

2-(N-methylhydrazino)ethanol (CAS 20420-02-4) is an organic compound with the molecular formula C3H10N2O and an average mass of 90.126 g/mol . It belongs to the class of hydrazine derivatives, which are recognized as powerful tools in medicinal chemistry and organic synthesis . Hydrazides and their related compounds are highly attractive for developing novel therapeutic agents due to a broad spectrum of biological activities, serving as effective precursors for a plethora of novel compounds . As a building block, this compound is a valuable synthon for researchers. It can be utilized in the synthesis of more complex hydrazine-based derivatives or serve as a precursor for generating various nitrogen-containing heterocycles, which are core structures in many bioactive molecules . The primary research applications of this and similar hydrazino compounds include their use as intermediates in pharmaceutical research and development, particularly in the exploration of new agents with potential antitumor, antimicrobial, antifungal, and antimalarial properties . Related hydrazinoethanol compounds have also been investigated for their role as plant growth regulators, specifically to promote flowering . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2O B2912671 2-(N-methylhydrazino)ethanol CAS No. 20420-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[amino(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGWYNJXRYOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 N Methylhydrazino Ethanol

Investigation of Direct Synthesis Routes

Direct synthesis routes offer a straightforward approach to 2-(N-methylhydrazino)ethanol by constructing the molecule from readily available starting materials in a minimal number of steps. Key strategies include optimized reductive amination pathways and nucleophilic substitution reactions on ethanol (B145695) derivatives.

Optimized Reductive Amination Pathways Utilizing N-Methylhydrazine

Reductive amination is a versatile method for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of N-methylhydrazine with a suitable two-carbon carbonyl compound, such as glycolaldehyde (B1209225) (2-hydroxyacetaldehyde). The reaction proceeds through the initial formation of a hydrazone intermediate, which is subsequently reduced in situ to the desired product.

The optimization of this pathway is critical to maximize the yield and purity of this compound. Key parameters for optimization include the choice of reducing agent, solvent, pH, and temperature. Mild reducing agents are generally preferred to avoid the reduction of the aldehyde starting material before hydrazone formation.

ParameterConditionRationale/Expected Outcome
Reducing AgentSodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)These reagents are selective for the reduction of the iminium ion intermediate over the carbonyl group of the starting material, thus minimizing side reactions.
SolventMethanol (B129727), Ethanol, Dichloromethane (DCM)Protic solvents like methanol and ethanol can facilitate both the hydrazone formation and the reduction step. Aprotic solvents like DCM may be used with specific reducing agents like NaBH(OAc)3.
pHWeakly acidic (pH 5-6)Acid catalysis is often required to promote the dehydration step in hydrazone formation. However, strongly acidic conditions can lead to the degradation of the reactants or product.
Temperature0 °C to room temperatureLower temperatures can help to control the exothermicity of the reduction step and improve selectivity.

Exploration of Nucleophilic Substitution Strategies on Ethanol Derivatives

Nucleophilic substitution provides another direct route to this compound. This strategy involves the reaction of N-methylhydrazine, acting as the nucleophile, with an ethanol derivative containing a suitable leaving group at the C2 position.

One of the most common and economically viable approaches is the reaction of N-methylhydrazine with ethylene (B1197577) oxide. This reaction is analogous to the industrial synthesis of 2-hydroxyethylhydrazine (B31387) from hydrazine (B178648) hydrate (B1144303) and ethylene oxide rsc.orgchemicalbook.com. The reaction proceeds via the nucleophilic attack of the more nucleophilic nitrogen of N-methylhydrazine on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the desired product. Careful control of the reaction conditions is necessary to minimize the formation of di- and tri-substituted byproducts rsc.org.

An alternative nucleophilic substitution strategy involves the use of 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, as the electrophile. N-methylhydrazine displaces the halide ion to form the C-N bond. The choice of the halogen atom affects the reactivity, with bromide being a better leaving group than chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Ethanol DerivativeReaction ConditionsKey Considerations
Ethylene OxideExcess N-methylhydrazine, controlled temperature (e.g., 40-70 °C), aqueous or alcoholic solvent.The molar ratio of reactants is crucial to control the degree of substitution and minimize the formation of bis(2-hydroxyethyl) derivatives. The reaction is exothermic and requires careful temperature management. rsc.orgchemicalbook.com
2-ChloroethanolPresence of a base (e.g., Na2CO3, triethylamine), polar solvent (e.g., ethanol, acetonitrile), elevated temperature.The reaction rate is generally slower than with ethylene oxide. The choice of base and solvent can significantly influence the reaction efficiency.
2-BromoethanolSimilar conditions to 2-chloroethanol, but may proceed at lower temperatures due to the better leaving group ability of bromide.2-Bromoethanol is more reactive but also more expensive and less stable than 2-chloroethanol.

Synthesis via Complex Precursor Transformations

The synthesis of this compound can also be achieved through the transformation of more complex precursors that already contain either the hydrazine or the ethanol scaffold.

Derivations from Hydrazine Scaffolds

This approach involves the modification of a pre-existing hydrazine derivative. For instance, 2-hydroxyethylhydrazine can serve as a precursor, which is then selectively methylated to introduce the methyl group on one of the nitrogen atoms. The challenge in this approach lies in controlling the regioselectivity of the methylation to favor N-methylation over O-methylation and to avoid di-methylation.

Another potential route starts from a protected hydrazine, such as a hydrazone or a carbazate, which is first reacted with an ethanol derivative and then deprotected to yield the final product.

Advanced Functionalization of Ethanol and Related Alcohols

Conversely, one can start with an ethanol derivative and introduce the N-methylhydrazino group. For example, N-methyl-2-aminoethanol can be converted to the target compound. This would involve the introduction of a second nitrogen atom adjacent to the existing nitrogen. This is a challenging transformation that may require multi-step sequences involving nitrosation and reduction or other nitrogen-transfer reactions.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for more efficient and environmentally friendly synthetic routes. Transition metal-catalyzed reactions are particularly promising for the formation of the C-N bond in this compound.

A prominent catalytic strategy is the N-alkylation of N-methylhydrazine with ethanol itself. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of the alcohol to the corresponding aldehyde by the catalyst. The aldehyde then reacts with the hydrazine to form a hydrazone, which is subsequently reduced by the catalyst using the hydrogen that was initially borrowed from the alcohol. This approach is atom-economical as it avoids the pre-synthesis of the aldehyde and the use of stoichiometric reducing agents. Various transition metal complexes based on iridium, ruthenium, and nickel have been shown to be effective for the N-alkylation of amines and hydrazines with alcohols nih.govresearchgate.netresearchgate.net.

Catalyst TypeReaction PrinciplePotential AdvantagesResearch Findings
Iridium-NHC ComplexesBorrowing HydrogenHigh activity and selectivity for N-alkylation of amines with alcohols.Effective for a wide range of amine and alcohol substrates, often requiring a base co-catalyst. nih.govresearchgate.net
Ruthenium-Pincer ComplexesBorrowing HydrogenRobust and versatile catalysts for dehydrogenation and hydrogenation reactions.Demonstrated efficacy in the N-alkylation of amines and related transformations.
Nickel-based CatalystsDehydrogenative Coupling / Borrowing HydrogenCost-effective and earth-abundant metal.Nickel catalysts have been successfully employed for the reductive amination of aldehydes and ketones using hydrazine. rsc.org

Homogeneous and Heterogeneous Catalysis for Reaction Optimization

While the reaction between methylhydrazine and ethylene oxide can proceed without catalytic intervention, the use of catalysts can significantly improve reaction rates and allow for milder process conditions. Both homogeneous and heterogeneous catalytic systems can be employed to optimize the synthesis of this compound by facilitating the ring-opening of the epoxide.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For this synthesis, this typically involves soluble acids or bases.

Acid Catalysis: Proton acids (e.g., H₂SO₄, HCl) or Lewis acids can activate the ethylene oxide by protonating the oxygen atom, making the epoxide ring more susceptible to nucleophilic attack by methylhydrazine. This increased electrophilicity of the epoxide carbons accelerates the reaction.

Base Catalysis: Strong bases can deprotonate the methylhydrazine, increasing its nucleophilicity and thereby enhancing the rate of attack on the ethylene oxide ring.

Organometallic Catalysis: Copper(I) salts have been shown to be effective catalysts for epoxide ring-opening reactions with other nucleophiles, suggesting their potential application in this synthesis to achieve optimum results under mild conditions mdpi.com.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in catalyst separation and reusability.

Solid Acid Catalysts: Materials such as zeolites, montmorillonite (B579905) clays, or acidic ion-exchange resins can be used. The acidic sites on the catalyst surface activate the ethylene oxide, similar to homogeneous acid catalysis.

Solid Base Catalysts: Basic materials like hydrotalcites or basic alumina (B75360) can enhance the nucleophilicity of methylhydrazine.

Metal-Organic Frameworks (MOFs): MOFs can serve as robust and efficient solid catalysts for reactions involving ethylene oxide, offering well-defined active sites within their porous structures that can facilitate the cycloaddition and potentially the ring-opening reaction nih.gov.

The following table summarizes potential catalytic systems for the optimization of this compound synthesis.

Catalyst TypeCatalyst ExamplePhaseRole of CatalystExpected Outcome
Homogeneous Sulfuric Acid (H₂SO₄)LiquidProtonates epoxide oxygen, increasing ring strain and electrophilicity.Increased reaction rate.
Homogeneous Copper(I) Iodide (CuI)LiquidLewis acid, coordinates to epoxide oxygen to activate the ring.Milder reaction conditions, potential for improved selectivity mdpi.com.
Heterogeneous Acidic Zeolite (e.g., H-ZSM-5)SolidProvides protonic sites on a solid support for epoxide activation.Ease of catalyst separation and recycling.
Heterogeneous Basic Alumina (Al₂O₃)SolidActivates the N-H bond of methylhydrazine, increasing its nucleophilicity.Enhanced reaction rate, simplified product work-up.

Chemo- and Regioselective Synthesis Control

Controlling the selectivity of the reaction is crucial to maximize the yield of the desired product and minimize the formation of impurities. The reaction of methylhydrazine with ethylene oxide presents distinct chemo- and regioselectivity challenges.

Chemoselectivity: The primary chemoselectivity issue is preventing over-alkylation. Methylhydrazine has two nitrogen atoms and multiple active hydrogens, making it susceptible to reacting with more than one molecule of ethylene oxide. The product, this compound, is also a nucleophile and can react further with ethylene oxide. This leads to a series of consecutive side reactions and the formation of undesired by-products such as 1,2-bis(β-hydroxyethyl) hydrazine and tri(β-hydroxyethyl) hydrazine rsc.org.

The most effective method to control this is to manipulate the stoichiometry of the reactants. Using a significant molar excess of methylhydrazine relative to ethylene oxide ensures that the epoxide is more likely to encounter a molecule of the starting hydrazine rather than the mono-alkylation product rsc.org. This statistical control favors the formation of the desired this compound.

Regioselectivity: Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: the N-methylated nitrogen (N1) and the terminal amino nitrogen (N2). The nucleophilic attack on ethylene oxide can, in principle, occur from either nitrogen.

Attack from N1: Leads to the formation of a quaternary hydrazinium (B103819) salt intermediate.

Attack from N2: Leads to the formation of this compound.

Due to the electron-donating inductive effect of the methyl group, the N1 nitrogen is generally more nucleophilic than the N2 nitrogen. However, the N2 nitrogen is sterically less hindered. In S_N2 reactions, which are sensitive to steric hindrance, the attack preferentially occurs at the less substituted site researchgate.netscilit.com. Furthermore, attack by the terminal N2 nitrogen leads directly to the stable neutral product after proton transfer, whereas attack by the N1 nitrogen would result in a permanently charged species. Therefore, the reaction is highly regioselective for the formation of this compound via nucleophilic attack from the terminal NH₂ group.

Mechanistic Studies of this compound Formation

The formation of this compound from methylhydrazine and ethylene oxide proceeds through a nucleophilic substitution (S_N2) ring-opening mechanism. Theoretical studies on the analogous reaction between hydrazine and epoxides confirm that the process is governed by the ring-opening of the epoxide, which can occur with a relatively low activation energy barrier arxiv.orgutexas.edu.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom (N2) of methylhydrazine acting as a nucleophile. This nitrogen attacks one of the electrophilic carbon atoms of the ethylene oxide ring.

Ring-Opening: In a concerted fashion, as the new N-C bond forms, the C-O bond of the epoxide ring breaks. This relieves the significant ring strain of the three-membered ring and results in the formation of a zwitterionic intermediate where the nitrogen is positively charged and the oxygen is negatively charged (an alkoxide). This step is the rate-determining step of the reaction.

Proton Transfer: The reaction is completed by a rapid proton transfer. The alkoxide end of the intermediate is basic and abstracts a proton from the now-protonated hydrazinyl moiety. This intramolecular proton transfer neutralizes the charges and yields the final product, this compound. Alternatively, in a protic solvent, the alkoxide may be protonated by a solvent molecule.

This S_N2 mechanism accounts for the observed regioselectivity and is consistent with the general reactivity of epoxides with amine nucleophiles.

Chemical Reactivity and Transformation Pathways of 2 N Methylhydrazino Ethanol

Condensation Reactions with Carbonyl Compounds

The primary reaction of 2-(N-methylhydrazino)ethanol involves the condensation of its hydrazine (B178648) nitrogen atoms with carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone of hydrazone chemistry and proceeds through a well-established nucleophilic addition-elimination mechanism.

The reaction of this compound with an aldehyde or ketone, typically under mild acidic catalysis, results in the formation of a stable N-methyl-N-(2-hydroxyethyl)hydrazone. The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the final hydrazone product with a characteristic imine (C=N) bond.

The general reaction can be represented as follows:

R1, R2 = H, Alkyl, Aryl

The reaction is typically carried out in a protic solvent like ethanol (B145695), and a few drops of a weak acid such as acetic acid are often added to catalyze the dehydration step. The resulting N-methyl-N-(2-hydroxyethyl)hydrazones are often stable, crystalline solids that can be easily purified.

Table 1: Illustrative Examples of N-Methylhydrazone Formation This table presents hypothetical reaction products based on established chemical principles, as specific experimental data for this compound was not available in the reviewed sources.

Carbonyl CompoundR1R2Product Name
BenzaldehydePhenylH2-(N-methyl-N'-(phenylmethylene)hydrazino)ethanol
AcetoneMethylMethyl2-(N-methyl-N'-(propan-2-ylidene)hydrazino)ethanol
Cyclohexanone\multicolumn{2}{c}{-(CH2)5-}2-(N'-(cyclohexylidene)-N-methylhydrazino)ethanol
4-Nitrobenzaldehyde4-NitrophenylH2-(N-methyl-N'-(4-nitrobenzylidene)hydrazino)ethanol

The rate and equilibrium of hydrazone formation are significantly influenced by both steric and electronic factors originating from the carbonyl compound.

Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. Aldehydes are generally more reactive than ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. Furthermore, aromatic aldehydes or ketones with electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic ring exhibit enhanced reactivity. These groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) decrease the reactivity of the carbonyl compound.

Reduction and Oxidation Behavior

The hydrazone derivatives of this compound can undergo various reduction and oxidation reactions, targeting the iminohydrazine linkage or other parts of the molecule.

The carbon-nitrogen double bond (imine) of the hydrazone is susceptible to reduction, which converts the hydrazone back into a substituted hydrazine. This transformation is a useful synthetic tool for creating more complex hydrazine derivatives. Various reducing agents can be employed for this purpose.

A simple and convenient method involves the use of magnesium in methanol (B129727) at ambient temperature, which has been shown to reduce the C=N group in various hydrazones to the corresponding substituted hydrazines in high yields. researchgate.net Another approach utilizes amorphous nickel powder as a catalyst in combination with sodium borohydride (B1222165) under mild, aqueous basic conditions to effectively reduce hydrazones to amines. rsc.org Enzymatic methods using imine reductases (IREDs) also present a green alternative for the synthesis of N-alkylhydrazines from hydrazone intermediates. nih.gov

The general reaction for the reduction is:

[H] = Reducing agent (e.g., Mg/MeOH, NaBH4/Ni)

Table 2: Potential Reducing Agents for N-Methylhydrazones This table is based on reagents used for reducing similar hydrazone structures.

Reagent SystemConditionsProduct Type
Magnesium in MethanolAmbient Temperature1,2-Disubstituted Hydrazine
Sodium Borohydride / Amorphous NickelMild, Aqueous, Basic1,2-Disubstituted Hydrazine
Catalytic Hydrogenation (e.g., H2/Pd-C)Varies1,2-Disubstituted Hydrazine
Imine Reductases (IREDs)Biocatalytic ConditionsChiral N-Alkylhydrazines

The oxidation of hydrazones can lead to a variety of products depending on the oxidant used and the structure of the hydrazone. For N,N-disubstituted hydrazones, oxidation can lead to cleavage of the C=N bond. For example, photooxygenation of C-aryl-N-aryl-N-methylhydrazones with singlet oxygen has been shown to cleanly cleave the imine bond, yielding arylaldehydes and N-aryl-N-methylnitrosamines. nih.gov

Other oxidative processes can lead to cyclization. For instance, N-acyl hydrazones can undergo oxidative cyclization to form 1,3,4-oxadiazoles using electrochemical methods or other oxidants. nih.gov While these examples involve N-acyl or N-aryl groups, similar principles of oxidative transformation could potentially be applied to the N-methyl-N-(2-hydroxyethyl)hydrazone system. The presence of the N-methyl and N-hydroxyethyl groups would influence the reaction pathway, potentially leading to unique products through the involvement of these substituents. Product isolation typically involves standard chromatographic techniques to separate the desired oxidized product from the reaction mixture and any byproducts.

Cyclization Reactions and Heterocyclic Ring Formation

Hydrazone derivatives of this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. The specific heterocyclic ring formed depends on the reaction partner and the reaction conditions.

A prominent example is the synthesis of pyrazolines. The reaction of a hydrazone derived from an α,β-unsaturated aldehyde or ketone (e.g., chalcone) with a hydrazine is one of the most common methods for constructing the pyrazoline ring. researchgate.net In the case of this compound, its condensation with an α,β-unsaturated carbonyl compound would first form an N-methyl-N-(2-hydroxyethyl)hydrazone. This intermediate can then undergo an intramolecular nucleophilic attack (a Michael addition) of the secondary nitrogen atom onto the β-carbon of the double bond, followed by ring closure to form a substituted pyrazoline. uclm.esdntb.gov.ua

Furthermore, the presence of the 2-hydroxyethyl group on the nitrogen atom introduces the possibility of forming other heterocyclic systems. Under appropriate conditions, the hydroxyl group can act as an intramolecular nucleophile. For example, N-acyl hydrazones containing a hydroxyl group can undergo acid-catalyzed intramolecular cyclization to form heterocyclic structures like oxadiazines. nih.gov It is plausible that derivatives of this compound could undergo similar intramolecular cyclizations, where the hydroxyl group attacks the imine carbon or a suitably activated position, leading to the formation of six-membered heterocyclic rings containing both nitrogen and oxygen. The specific outcome would be highly dependent on the substituents and the reaction conditions employed.

Synthesis of Pyrazole (B372694) and Pyrazoline Architectures

The reaction of hydrazine derivatives with bifunctional carbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct route to five-membered rings like pyrazoles and their dihydro-analogs, pyrazolines. This compound, possessing an unsymmetrical N,N-disubstituted hydrazine group, is a valuable precursor for creating specifically substituted pyrazole and pyrazoline structures.

Pyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds:

The most general and widely used method for pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. thieme.com When this compound reacts with a β-diketone, the reaction proceeds through a sequential condensation mechanism. Initially, one of the hydrazine nitrogens attacks a carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. nih.gov

Due to the substitution on one nitrogen atom of this compound, the initial nucleophilic attack can, in principle, occur from either nitrogen. However, the reaction typically favors the formation of a single major regioisomer, influenced by steric and electronic factors of both the hydrazine and the dicarbonyl compound. nih.govmdpi.com The presence of the N-methyl and N-hydroxyethyl groups provides handles for further functionalization of the resulting pyrazole.

Pyrazolines via Cyclization with α,β-Unsaturated Carbonyls:

The reaction between hydrazines and α,β-unsaturated aldehydes or ketones (enones) is a classic and straightforward method for constructing the 2-pyrazoline (B94618) ring system. chim.itresearchgate.net The reaction with this compound initiates with a nucleophilic Michael-type addition of the terminal -NH group to the β-carbon of the enone. This is followed by an intramolecular cyclization, where the N-methylamino group attacks the carbonyl carbon to form a five-membered ring intermediate, which then dehydrates to yield the final 2-pyrazoline product. This pathway is a reliable method for synthesizing 1,3,5-trisubstituted 2-pyrazolines. organic-chemistry.org

Precursor APrecursor BResulting HeterocycleReaction Type
This compound1,3-Diketone (e.g., Acetylacetone)1-(2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazoleCyclocondensation
This compoundα,β-Unsaturated Ketone (e.g., Chalcone)1-(2-hydroxyethyl)-1-methyl-3,5-diaryl-2-pyrazolineMichael Addition-Cyclization

Formation of Other Nitrogen-Containing Heterocycles (e.g., Oxadiazines, Imidazolidinones)

The versatile reactivity of the hydrazine group in this compound allows for its use in the synthesis of other important heterocyclic scaffolds beyond pyrazoles.

1,3,4-Oxadiazine Derivatives:

While direct cyclization is not common, this compound can be envisioned as a precursor for 1,3,4-oxadiazine structures through a multi-step process. A common route to 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. nih.govresearchgate.net By first acylating this compound to form the corresponding N-acyl-N'-(2-hydroxyethyl)-N'-methylhydrazine, this intermediate can then undergo oxidative cyclization. For instance, reaction with a second carbonyl compound (like an isothiocyanate) can lead to 2-imino-1,3,4-oxadiazoline rings. acs.org Similarly, methods involving the aerobic oxidation of acylhydrazides followed by cycloaddition can be adapted to form the 1,3,4-oxadiazine core. mdpi.com

Imidazolidinone Derivatives:

The synthesis of imidazolidinones typically involves the cyclization of urea (B33335) derivatives or reactions with reagents like isocyanates. organic-chemistry.orgmdpi.com For this compound, a potential pathway to an imidazolidinone-containing structure could involve its reaction with an isocyanate to form a substituted semicarbazide. This intermediate, under appropriate conditions, could undergo intramolecular cyclization. A more complex but viable route involves the transformation of hydrazones into fused heterocyclic systems. For example, the reaction of hydrazones with 2-chloro-4,5-dihydroimidazole is known to produce N-imidazolidin-2-ylidenehydrazones, which are advanced intermediates that can be further cyclized into more complex fused imidazole (B134444) systems. researchgate.netnih.gov

Derivatization Strategies for Specialized Reagents

The hydrazine moiety is a powerful tool in analytical chemistry, primarily for its ability to react selectively with carbonyl compounds. This compound can serve as a foundational molecule for developing specialized reagents for the sensitive detection and quantification of aldehydes and ketones.

Role as a Derivatization Reagent for Aldehydes in Analytical Methods

The inherent volatility, polarity, and instability of low-molecular-weight aldehydes make their direct analysis in complex biological or environmental matrices challenging. nih.gov Chemical derivatization is a common strategy to overcome these issues by converting the analyte into a more stable, detectable, and chromatographically suitable form. researchgate.net

This compound reacts readily and quantitatively with the carbonyl group of an aldehyde under mild, often acidic, conditions to form a stable hydrazone derivative. researchgate.netacs.org This reaction effectively "tags" the aldehyde, and the resulting hydrazone has several analytical advantages:

Increased Stability: The hydrazone is significantly more stable than the parent aldehyde, preventing degradation during sample preparation and analysis.

Improved Chromatographic Behavior: The derivative is typically less polar and more volatile than the original aldehyde, making it suitable for analysis by Gas Chromatography (GC). For Liquid Chromatography (HPLC), the increased molecular weight and modified polarity improve retention and separation on reverse-phase columns. nih.govresearchgate.net

Enhanced Detectability: While the native this compound derivative lacks a strong chromophore for UV detection, the formation of the hydrazone provides a platform for introducing moieties that enhance detection, particularly for mass spectrometry (MS). nih.gov

The standard method for aldehyde analysis often involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV analysis. nih.govnih.gov The principle is directly applicable to this compound, especially when coupled with MS detection where a strong chromophore is not required.

Analytical TechniquePurpose of DerivatizationAdvantage of Using this compound
HPLC-MSIncrease stability and improve chromatographic separation.Forms a stable hydrazone with a specific mass shift, allowing for selective detection.
GC-MSIncrease stability and volatility for gas-phase analysis.Converts polar aldehydes into more volatile and thermally stable hydrazones. nih.gov

Chemical Modifications for Enhanced Specificity

The structure of this compound is amenable to chemical modifications to create high-performance derivatization reagents with enhanced sensitivity and specificity for various analytical platforms.

Introduction of Fluorophores: For highly sensitive fluorescence detection, a fluorescent tag can be attached to the this compound molecule. This is typically done by reacting the hydroxyl group or by using a precursor where the methyl group is replaced by a fluorophore-containing alkyl chain. Common fluorophores used for hydrazine reagents include dansyl, BODIPY, and naphthalimide moieties. thermofisher.comnih.gov A sophisticated approach involves creating a "dark" or quenched fluorogenic reagent, where the fluorescence is only "turned on" upon reaction with the target aldehyde, significantly reducing background noise. nih.gov

Attachment of Charged Groups for Mass Spectrometry: The sensitivity of detection by electrospray ionization mass spectrometry (ESI-MS) can be dramatically improved by introducing a permanently charged group into the derivatization reagent. nih.govresearchgate.net For this compound, the hydroxyl group could be modified to incorporate a quaternary ammonium (B1175870) salt. This "charged tag" ensures efficient ionization of the resulting hydrazone derivative, leading to lower limits of detection for trace-level aldehyde analysis. Reagents like 2-hydrazino-1-methylpyridine (HMP), which carry a permanent positive charge, have proven highly effective for this purpose. nih.govresearchgate.net

Modification for Improved Chromatographic Properties: The chromatographic behavior of the derivatized aldehyde can be fine-tuned by altering the structure of the reagent. For instance, increasing the hydrophobicity of the reagent can enhance its retention in reversed-phase liquid chromatography (RPLC). This was demonstrated by the development of 2-hydrazinoquinoline (B107646) as a more hydrophobic analog of 2-hydrazinopyridine, leading to better chromatographic performance for analyzing metabolites. researchgate.net The hydroxyethyl (B10761427) group on this compound offers a convenient site for such modifications.

Computational and Theoretical Investigations of 2 N Methylhydrazino Ethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(N-methylhydrazino)ethanol at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its energy, structure, and wave function.

Density Functional Theory (DFT) has become a primary tool for the geometry optimization and energetic profiling of organic molecules like this compound. DFT methods are known for their balance of computational cost and accuracy. In a typical DFT study, the initial step involves optimizing the molecular geometry to find the lowest energy structure on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum is reached.

For hydrazine (B178648) derivatives and amino alcohols, various DFT functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to ensure a reliable description of the electronic structure. The energetic profiling involves calculating the energies of different conformers and transition states to understand the molecule's stability and reaction pathways. For instance, the relative energies of different rotational isomers (rotamers) around the C-C, C-N, and N-N bonds can be determined to predict the most stable conformation in the gas phase and in solution.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative as specific research data for this compound is not readily available in the cited literature. The values are representative of typical energy differences for small organic molecules.)

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Gauche-1B3LYP/6-311++G(d,p)0.00
Gauche-2B3LYP/6-311++G(d,p)1.25
AntiB3LYP/6-311++G(d,p)2.50

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure and vibrational frequencies of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more precise calculations, although they are more computationally demanding than DFT.

These methods are particularly useful for calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The calculated vibrational modes provide a detailed picture of the atomic motions associated with each frequency. For molecules with intramolecular hydrogen bonding capabilities, such as this compound, ab initio calculations can accurately predict the shifts in vibrational frequencies of the O-H and N-H bonds.

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides crucial information about its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the lone pairs of the nitrogen atoms, making them susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative as specific research data for this compound is not readily available in the cited literature. The values are representative of typical FMO energies for similar molecules.)

OrbitalEnergy (eV)
HOMO-8.50
LUMO1.20
HOMO-LUMO Gap9.70

The distribution of electron density in a molecule determines its polarity and electrostatic potential. Atomic partial charges can be calculated using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These charges provide a quantitative measure of the electron distribution and can be used to predict sites of nucleophilic and electrophilic attack.

In this compound, the oxygen and nitrogen atoms are expected to have negative partial charges due to their high electronegativity, while the hydrogen atoms of the hydroxyl and amino groups, as well as the carbon atoms, will carry positive partial charges. This charge distribution is crucial for understanding the molecule's interactions with other polar molecules and its behavior in different solvents.

Conformational Analysis and Tautomeric Equilibria

The flexibility of the this compound molecule allows it to exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The presence of both a hydroxyl and a hydrazino group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational preferences.

Tautomerism is another important aspect to consider for hydrazine derivatives. While this compound itself is not expected to exhibit significant tautomerism, related hydrazine compounds can exist in different tautomeric forms. Computational studies can be employed to calculate the relative energies of potential tautomers and determine the position of the equilibrium. For instance, in related hydrazone systems, the equilibrium between the hydrazone and azo tautomers is a subject of computational investigation. researchgate.net Although not directly applicable to this compound, these studies highlight the capability of computational methods to explore such equilibria.

Potential Energy Surface Scans for Conformational Isomers

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. A key technique in this exploration is the Potential Energy Surface (PES) scan. A PES scan involves systematically changing specific geometric parameters, such as dihedral angles, and calculating the molecule's energy at each step while optimizing the remaining geometry. q-chem.com This process maps out the energy landscape, revealing the various low-energy conformations (isomers) and the energy barriers that separate them. q-chem.com

For a molecule with multiple rotatable bonds like this compound, a multi-dimensional PES scan can be performed to explore the complex interplay of rotations around different bonds. researchgate.net For instance, a two-dimensional scan could map the energy as a function of rotation around the C-C and C-N bonds. The results of a PES scan are typically visualized as a plot of energy versus the scanned coordinate, allowing for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. q-chem.com While specific PES scan data for this compound is not detailed in the available literature, studies on similar molecules like ethanol (B145695) and its clusters have demonstrated the utility of this method. researchgate.netrsc.org These studies often employ methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT) to achieve a balance of accuracy and computational cost. researchgate.netrsc.org The identification of the global minimum energy structure from the PES is crucial, as this conformation is expected to be the most populated at equilibrium. rsc.org

Table 1: Key Concepts in Potential Energy Surface (PES) Scans

Term Description Relevance to this compound
Conformational Isomers (Conformers) Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Due to its rotatable C-C, C-O, C-N, and N-N bonds, this molecule is expected to have multiple conformers.
Dihedral Angle The angle between two intersecting planes, used as a coordinate for scanning rotational conformations. Key parameters to vary during a PES scan to explore the conformational space.
Energy Minima Points on the PES corresponding to stable, low-energy conformations of the molecule. Represent the most likely structures the molecule will adopt.

| Transition States | Points of maximum energy along a reaction coordinate, representing the barrier to interconversion between conformers. | Determine the rate at which the molecule can switch between different conformations. |

Theoretical Prediction of Tautomeric Forms and Stability

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerism, often involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For this compound, the presence of both hydroxyl and hydrazine moieties allows for the possibility of different tautomeric forms.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the existence and relative stability of these tautomers. researchgate.netnih.gov By calculating the total energy of each possible tautomeric structure, researchers can determine which form is thermodynamically more stable. scirp.org These calculations can be performed for the molecule in a vacuum (gas phase) and in different solvents to understand how the environment influences the tautomeric equilibrium. researchgate.netscispace.com For example, studies on similar heterocyclic systems have shown that the relative energies and, therefore, the stability of tautomers can change significantly between the gas phase and a polar solvent like ethanol. researchgate.netnih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting stability in solution. researchgate.net While specific calculations for this compound are not available, data from related hydrazone compounds show that DFT calculations using hybrid functionals like B3LYP can predict the most stable tautomer, and these predictions often align well with experimental data from NMR and IR spectroscopy. researchgate.net

Table 2: Illustrative Relative Energies of Tautomers for a Hydrazone Compound

Tautomeric Form Calculation Phase Relative Energy (kcal/mol) Stability
Diazine Tautomer Vacuum 0.0 Most Stable
Hydrazone Tautomer Vacuum +8.0 Less Stable
Diazine Tautomer Ethanol Solution 0.0 Most Stable
Hydrazone Tautomer Ethanol Solution +7.3 Less Stable

Note: Data is illustrative, based on findings for 2-N-tosylaminobenzaldehyde imidazolinylhydrazone, as specific data for this compound was not found. researchgate.net

Reaction Mechanism Elucidation

Computational Modeling of Key Reaction Steps and Transition States

Understanding the mechanism of a chemical reaction involves identifying the elementary steps, intermediates, and transition states that connect reactants to products. Computational modeling has become an indispensable tool for elucidating these complex pathways. researchgate.net For reactions involving this compound, theoretical methods can be used to map out the entire reaction coordinate.

The process begins with optimizing the geometries of the reactants, products, and any potential intermediates. Following this, a crucial and often challenging step is to locate the transition state (TS) structure for each elementary step. ucsb.edu The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction path. ucsb.edu Various algorithms, such as synchronous transit-guided quasi-Newton (LST/QST2) methods or eigenvector-following techniques, are employed to find these structures. ucsb.edu Once a TS is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

The activation energy (ΔG‡) for the reaction step is then calculated as the difference in free energy between the transition state and the reactants. researchgate.net This value is critical for understanding the reaction kinetics. Computational studies on the reactions of related hydrazine derivatives and alcohols have successfully used these methods, often employing DFT or higher-level theories like Møller–Plesset perturbation theory (MP2), to investigate reaction mechanisms, such as oxidation or condensation. researchgate.netmdpi.com These computational insights complement experimental studies by providing detailed information about transient structures that are difficult or impossible to observe directly. researchgate.net

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models must account for these solvation effects to provide realistic predictions. There are two primary approaches to modeling solvents: implicit and explicit models. rsc.orgresearchgate.net

Implicit (or continuum) solvation models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. purdue.edu This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. rsc.org Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. researchgate.net This method is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways. rsc.orgresearchgate.net A hybrid approach combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell is also common. rsc.org

Studies on reactions like ethanol oxidation have shown that the choice of solvation model can significantly alter the calculated reaction and activation energies. rsc.orgresearchgate.net While implicit models may show little effect, explicit models can reveal that the solvent directly participates in the reaction, stabilizing transition states or opening up new, lower-energy pathways. researchgate.netresearchgate.net For instance, the presence of explicit water or ethanol molecules can facilitate proton transfer steps or alter the adsorption energies of intermediates on a catalyst surface, thereby changing the preferred reaction mechanism. rsc.orgresearchgate.net

Table 3: Comparison of Solvation Models in Computational Chemistry

Model Type Description Advantages Disadvantages
Implicit (Continuum) Solvent is modeled as a uniform dielectric continuum. Computationally inexpensive; good for bulk electrostatic effects. Fails to capture specific interactions like hydrogen bonding.
Explicit Individual solvent molecules are included in the simulation. Accurately models specific solute-solvent interactions. Computationally very expensive, requires extensive sampling.

| Hybrid | A few explicit solvent molecules are treated with a surrounding implicit continuum. | Balances accuracy for specific interactions with computational cost. | The choice of how many explicit molecules to include can be arbitrary. |

Correlation of Theoretical Predictions with Experimental Data

The ultimate validation of a computational model comes from its ability to accurately reproduce and predict experimental observations. A strong correlation between theoretical predictions and experimental data lends credibility to the computational model and the mechanistic insights derived from it. nih.gov

One of the most direct comparisons is between calculated and experimental spectroscopic data. For instance, the vibrational frequencies calculated from a DFT frequency analysis can be compared to an experimental Infrared (IR) spectrum. mdpi.com Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental NMR data to confirm the structure of a molecule, including its predominant tautomeric or conformational form. researchgate.netnih.gov

In the context of reaction mechanisms, theoretical predictions of reaction kinetics and thermodynamics can be compared with experimental findings. The calculated activation energy (ΔG‡) can be used to estimate a reaction rate constant via Transition State Theory, which can then be compared to experimentally measured rates. researchgate.net Furthermore, the calculated relative energies of products can predict the thermodynamic product distribution, which can be verified by experimental product analysis. nih.gov When computational results align well with experimental data, the theoretical model can be confidently used to predict the behavior of related systems or to explore reaction conditions that are difficult to study in the lab. mdpi.commdpi.com

Advanced Spectroscopic Characterization Techniques for 2 N Methylhydrazino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution 1H and 13C NMR for Structural Assignment

High-resolution 1H (proton) and 13C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in 2-(N-methylhydrazino)ethanol, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The methylene (B1212753) protons adjacent to the oxygen (-CH₂-O) and the nitrogen (-CH₂-N) would appear as triplets due to spin-spin coupling with each other. The N-methyl protons (-CH₃) would present as a singlet. The protons on the nitrogen and oxygen atoms (N-H and O-H) are exchangeable and often appear as broad singlets, with chemical shifts that are highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a simpler view, with a single peak for each unique carbon atom. For this compound, three distinct signals are expected, corresponding to the methyl carbon (-CH₃), the methylene carbon bonded to nitrogen (-CH₂-N), and the methylene carbon bonded to oxygen (-CH₂-O). The chemical shifts are influenced by the electronegativity of the neighboring atoms (O > N > C), which helps in assigning each peak to the correct carbon atom.

Expected NMR Chemical Shifts for this compound

Atom Type Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity
Carbon HO-C H₂- - ~55-65 -
Proton(s) HO-CH₂ - ~3.5-3.8 - Triplet (t)
Carbon -C H₂-NH- - ~50-60 -
Proton(s) -CH₂ -NH- ~2.7-3.0 - Triplet (t)
Carbon -NH-NH-C H₃ - ~35-45 -
Proton(s) -NH-NH-CH₃ ~2.4-2.6 - Singlet (s)
Proton HO - Variable (Broad) - Singlet (s)

Note: Expected chemical shifts are estimates based on typical values for similar functional groups. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for mapping the connectivity between atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would appear between the signals of the two methylene groups (HO-CH₂-CH₂ -NH-), confirming their adjacent positions in the molecule's backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show three distinct cross-peaks, definitively linking the proton signals of the -CH₂-O-, -CH₂-N-, and -CH₃ groups to their respective carbon signals in the ¹³C spectrum. columbia.eduhmdb.ca

Expected 2D NMR Correlations for this compound

Technique Correlating Protons (¹H) Correlated Atom (¹H or ¹³C) Significance
COSY HO-CH₂ - -CH₂ -NH- Confirms adjacency of the two methylene groups.
HSQC HO-CH₂ - HO-C H₂- Assigns the proton signal to its directly bonded carbon.
HSQC -CH₂ -NH- -C H₂-NH- Assigns the proton signal to its directly bonded carbon.
HSQC -NH-NH-CH₃ -NH-NH-C H₃ Assigns the proton signal to its directly bonded carbon.
HMBC HO-CH₂ - -C H₂-NH- (³J) Confirms the C-C bond in the ethanol (B145695) backbone.
HMBC -CH₂ -NH- HO-C H₂- (³J) Confirms the C-C bond in the ethanol backbone.

| HMBC | -NH-NH-CH₃ | -C H₂-NH- (³J) | Confirms the connectivity between the methyl and the ethylhydrazine (B1196685) moiety. |

Vibrational Spectroscopy (IR and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. uobasrah.edu.iq The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. core.ac.uk The N-H stretching of the hydrazine (B178648) moiety would also appear in this region, typically between 3100-3500 cm⁻¹. Sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene groups. mdpi.com The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information, including C-O and C-N stretching vibrations, which are expected between 1000-1250 cm⁻¹. core.ac.uk

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol (-OH) 3200 - 3600 Strong, Broad
N-H Stretch Hydrazine (-NH-NH-) 3100 - 3500 Medium
C-H Stretch Alkane (-CH₃, -CH₂-) 2850 - 3000 Strong
N-H Bend Hydrazine (-NH-NH-) 1590 - 1650 Medium
C-O Stretch Primary Alcohol 1000 - 1250 Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. vscht.cz While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for observing non-polar or symmetric bonds. For this compound, Raman spectroscopy would be useful for analyzing the C-C backbone and C-H symmetric stretching modes. fortlewis.edu For instance, the symmetric C-C-O stretch in ethanol gives a characteristic Raman peak around 888 cm⁻¹, and a similar feature would be expected for this molecule. researchgate.net While the O-H stretch is strong in the IR spectrum, it is typically weak in the Raman spectrum. physicsopenlab.org

Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch Alkane (-CH₃, -CH₂-) 2850 - 3000 Strong
C-C Stretch Alkane Backbone ~850 - 950 Medium
C-O Stretch Alcohol ~1050 Medium

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the molecular formula of this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

The molecular formula of this compound is C₃H₁₀N₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision.

By comparing the experimentally measured exact mass from an HRMS instrument with the calculated theoretical exact mass, the elemental composition can be confidently determined, thus confirming the molecular formula. This is particularly crucial in distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Calculation for [C₃H₁₀N₂O + H]⁺

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)312.00000036.000000
Hydrogen (¹H)111.00782511.086075
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)115.99491515.994915
Total 91.087138

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) mass spectrometry of this compound would be expected to produce a characteristic fragmentation pattern that provides valuable structural information. The fragmentation is governed by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for this molecule would likely involve:

Alpha-Cleavage: This is a common fragmentation pathway for both alcohols and amines libretexts.org. Cleavage of the C-C bond adjacent to the oxygen or nitrogen can occur.

Cleavage of the C₁-C₂ bond would lead to the formation of a resonance-stabilized ion at m/z 45 ([CH₂=NH-CH₃]⁺) or m/z 44 ([CH₂=N-NH₂]⁺ after rearrangement) and a neutral radical.

Cleavage adjacent to the hydroxyl group would result in an ion at m/z 31 ([CH₂=OH]⁺).

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond would result in a fragment ion at [M-15]⁺.

Loss of Water: Dehydration is a characteristic fragmentation of alcohols, leading to a peak at [M-18]⁺.

Cleavage of the N-N Bond: This could lead to fragments corresponding to the ethanolamine (B43304) and methylamine (B109427) moieties.

The mass spectrum of the closely related compound, 2-hydrazinoethanol (C₂H₈N₂O), shows a base peak at m/z 45, corresponding to the [CH₂NHNH₂]⁺ fragment from alpha-cleavage. Other significant peaks are observed at m/z 31 ([CH₂OH]⁺) and m/z 30 ([NHNH₂]⁺). A similar pattern would be anticipated for this compound, with shifts in m/z values due to the additional methyl group.

Table 2: Predicted Major Fragments for this compound in EI-MS

m/zProposed Fragment IonFragmentation Pathway
90[C₃H₁₀N₂O]⁺Molecular Ion
75[C₂H₇N₂O]⁺Loss of CH₃
59[C₂H₇N₂]⁺Loss of CH₂OH
45[CH₅N₂]⁺Cleavage of C-C bond
44[C₂H₆N]⁺Cleavage of N-N bond
31[CH₃O]⁺Cleavage of C-C bond

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of this compound and its derivatives in complex mixtures, such as biological fluids or environmental samples nih.govnih.govbohrium.com. Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar-modified columns are often employed for separation nih.gov.

In LC-MS/MS analysis, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.

For quantitative analysis, a stable isotope-labeled internal standard of this compound would ideally be used to correct for matrix effects and variations in instrument response. Derivatization is also a common strategy for improving the chromatographic retention and ionization efficiency of small polar molecules like hydrazines.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a successful XRD analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the electron density distribution within the crystal, from which the positions of the atoms can be deduced.

In the context of this compound coordination compounds, XRD can reveal:

The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

The mode of coordination of the this compound ligand (e.g., monodentate, bidentate).

The specific atoms of the ligand that are bonded to the metal ion.

The presence and nature of any counter-ions or solvent molecules in the crystal structure.

Intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing.

While no crystal structures of this compound or its simple metal complexes appear to be publicly available, studies on similar ethanolamine and hydrazine derivatives in coordination complexes provide insights into their expected structural behavior researchgate.nettandfonline.comnih.gov.

Single Crystal X-ray Crystallography for Molecular Geometry and Absolute Configuration

Single crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular geometry of a compound. For derivatives of this compound, this technique can unequivocally confirm the molecular structure, identify conformational preferences, and elucidate the nature of intermolecular interactions such as hydrogen bonding.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Illustrative Crystallographic Data for a Related Hydrazone Derivative

To illustrate the type of data obtained from a single crystal X-ray diffraction study, the following table presents hypothetical crystallographic data for a derivative of this compound, based on findings for similar organic molecules. mdpi.commdpi.com

ParameterValue
Chemical FormulaC10H14N2O2
Formula Weight194.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(3)
β (°)105.67(2)
Volume (ų)1018.9(5)
Z4
Calculated Density (g/cm³)1.265
Absorption Coefficient (mm⁻¹)0.090
F(000)416
Crystal Size (mm³)0.25 x 0.20 x 0.15
Reflections Collected5678
Independent Reflections1876 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.134
Goodness-of-fit on F²1.05

This is a representative table. The data is not for this compound but illustrates typical parameters from a single-crystal X-ray diffraction experiment.

Furthermore, for chiral derivatives of this compound, single crystal X-ray crystallography using anomalous dispersion can be employed to determine the absolute configuration of stereocenters, which is critical in pharmaceutical and biological applications.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a versatile and non-destructive analytical technique used to characterize crystalline materials. nih.gov Unlike single crystal X-ray crystallography, PXRD is performed on a polycrystalline sample, which is a bulk material composed of a large number of small, randomly oriented crystallites. This technique is particularly valuable for identifying the crystalline phase of a material, determining its purity, and investigating its crystalline properties.

In the context of this compound and its derivatives, PXRD can be used to:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental diffraction pattern of a sample to a database of known patterns, the crystalline phase(s) present can be identified. malvernpanalytical.commyscope.training This is crucial for quality control and for ensuring that the desired polymorph of a compound has been synthesized.

Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs, which may have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample. A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline material will produce a broad, diffuse pattern.

Unit Cell Parameter Refinement: The positions of the diffraction peaks in a PXRD pattern are related to the dimensions of the unit cell of the crystal lattice. By analyzing the peak positions, it is possible to accurately determine the unit cell parameters. doi.org

Illustrative Powder X-ray Diffraction Data

The following table shows representative 2θ peak positions and relative intensities that might be observed for a crystalline form of a this compound derivative.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
18.84.7278
21.14.2195
23.53.7862
25.93.4430
28.33.1555

This is a representative table. The data is not for this compound but illustrates typical parameters from a powder X-ray diffraction experiment.

The ability to perform PXRD analysis on bulk samples makes it an invaluable tool during various stages of chemical research and development, from initial synthesis to final product formulation. nih.gov

Integration of Spectroscopic Data with Chemometric Approaches

The large and complex datasets generated by modern spectroscopic techniques can be effectively analyzed using chemometric methods. nih.gov Chemometrics employs multivariate statistics to extract meaningful information from chemical data. researchgate.net By integrating data from various spectroscopic methods (e.g., NMR, IR, and X-ray diffraction), a more comprehensive understanding of a chemical system can be achieved.

For this compound and its derivatives, chemometric approaches can be applied to:

Pattern Recognition and Classification: Techniques such as Principal Component Analysis (PCA) and Soft Independent Modeling of Class Analogies (SIMCA) can be used to explore and classify samples based on their spectroscopic profiles. This can be useful for distinguishing between different synthetic batches, identifying impurities, or classifying derivatives with different substitution patterns. PCA allows for the visualization of the dominant patterns of variation within a set of spectra, while SIMCA is a supervised classification method that builds a model for each class of samples.

Quantitative Analysis: When a property of interest (e.g., concentration of an analyte, degree of crystallinity) is correlated with the spectroscopic data, calibration models can be built using methods like Partial Least Squares (PLS) regression. These models can then be used to predict the property of interest in new, unknown samples from their spectra.

Process Analytical Technology (PAT): In a manufacturing setting, spectroscopic sensors can be integrated into the production line to monitor a chemical process in real-time. The resulting data can be analyzed using chemometric models to ensure that the process is operating within the desired parameters and that the final product meets the required quality specifications.

The application of chemometrics to spectroscopic data allows for a more robust and holistic analysis of this compound and its derivatives, enabling improved quality control, process understanding, and product development.

Non Biological/non Clinical Applications of 2 N Methylhydrazino Ethanol and Its Compounds

Catalysis and Catalytic Systems

The molecular architecture of 2-(N-methylhydrazino)ethanol, featuring both a hydrazine (B178648) moiety and a hydroxyl group, suggests its derivatives could serve as versatile ligands in organometallic catalysis. The nitrogen atoms of the hydrazine group and the oxygen atom of the ethanol (B145695) group can act as donor atoms, allowing for the formation of stable complexes with a variety of transition metals.

Derivatives of this compound could be synthesized to create bidentate or tridentate ligands. For instance, condensation of the hydrazine moiety with aldehydes or ketones would yield hydrazone derivatives. These hydrazones, incorporating the hydroxyl group, could coordinate to metal centers, influencing their electronic properties and steric environment. Such modifications are crucial in fine-tuning the activity and selectivity of catalysts. While the literature is rich with examples of hydrazone-based ligands in catalysis, specific studies employing derivatives of this compound are not readily found.

The development of new catalytic systems is paramount for advancing organic synthesis. Metal complexes of this compound derivatives could potentially catalyze a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The presence of both hard (oxygen) and soft (nitrogen) donor atoms could stabilize metal centers in various oxidation states, a key feature for many catalytic cycles. However, the exploration of such catalytic systems remains a prospective area of research, with no specific examples currently documented in scientific literature.

The global pursuit of renewable energy sources has spurred research into novel catalysts for processes like water splitting and hydrogen production from organic feedstocks. While ethanol itself is a subject of interest for hydrogen production, the potential role of this compound derivatives as catalysts or co-catalysts in these processes is yet to be investigated. The ability of its derivatives to form robust metal complexes suggests they could be explored in the context of photocatalytic or electrocatalytic hydrogen evolution, but this remains a speculative application without direct supporting research.

Material Science and Advanced Functional Materials

The bifunctional nature of this compound also points towards its potential use as a building block in the synthesis of advanced functional materials.

The hydroxyl and amino functionalities of this compound make it a candidate for the synthesis of various polymers and oligomers. For example, it could theoretically be incorporated into polyurethanes, polyesters, or polyamides. The hydrazine group could also be utilized for creating cross-linked materials or for post-polymerization modifications. Research on polymers derived from hydrazine-containing monomers exists, but specific studies detailing the use of this compound as a precursor are absent from the current body of scientific literature.

The hydrazine moiety is known to be a reactive site that can be exploited in the design of chemical sensors. Derivatives of this compound could be designed to interact selectively with specific analytes, leading to a detectable signal, such as a change in color or fluorescence. For instance, the formation of a hydrazone with an analyte containing a carbonyl group could be the basis for a sensing mechanism. While there is extensive research on hydrazine-based sensors, those specifically incorporating the this compound scaffold have not been reported.

Investigation of Solid-State Electrical Conductivity in Coordination Polymers

Coordination polymers are of significant interest in materials science due to their diverse structures and potential applications in areas such as catalysis, gas storage, and electronics. The electrical conductivity of these materials is a key property that can be tuned by modifying the metal centers and the organic ligands.

Research into coordination polymers containing hydrazone-based ligands has demonstrated their semiconducting properties. For instance, a study on metal complexes with a novel hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H2L), showed that the compounds exhibit semiconducting behavior. bendola.com The solid-state electrical conductivity of these complexes was measured in their pellet form over a temperature range of 313–373 K, and it was observed that the conductivity increases with a rise in temperature, which is characteristic of semiconductors. bendola.com The electrical conductivity values for these related complexes were found to be in the range of semiconductor materials. bendola.com

Similarly, mononuclear complexes with a pyrazinecarbohydrazone ligand were synthesized and their solid-state electrical conductivity was investigated. The conductivity of these complexes was found to vary exponentially with absolute temperature, following the Arrhenius equation, which further confirms their semiconducting nature. eurjchem.com Another study on transition metal complexes with an N, O-chelating hydrazone Schiff base ligand also reported semiconducting behavior, with electrical conductivity values increasing with temperature. idosi.org

Table 1: Electrical Conductivity Data for Related Hydrazone-Based Metal Complexes

ComplexTemperature (K)Conductivity (Ω⁻¹ cm⁻¹)Activation Energy (eV)
Ti(III) Complex with H2L¹313-3737.34 x 10⁻¹⁰0.440
Cr(III) Complex with H2L¹313-373Data not specifiedData not specified
Fe(III) Complex with H2L¹313-373Data not specifiedData not specified
VO(IV) Complex with Pyrazinecarbohydrazone²313-373Varies exponentiallyData not specified
Cr(III) Complex with Pyrazinecarbohydrazone²313-373Varies exponentiallyData not specified

¹ Data from a study on metal complexes with N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide (H2L). bendola.combendola.com ² Data from a study on mononuclear complexes with a pyrazinecarbohydrazone ligand. eurjchem.com

Potential in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a sensitizing dye adsorbed onto the surface of a wide-bandgap semiconductor. The properties of the dye, including its light absorption spectrum and its ability to inject electrons into the semiconductor, are critical to the performance of the DSSC.

Organic dyes based on hydrazone and hydrazine derivatives have been investigated as sensitizers in DSSCs. sumdu.edu.uaresearchgate.net These compounds often possess extensive π-conjugated systems that are beneficial for efficient light absorption. sumdu.edu.ua For example, a study on hydrazonoyl-based synthetic dyes demonstrated their potential as sensitizers in DSSCs. sumdu.edu.uaresearchgate.net The absorption spectra and electrochemical properties of these dyes were measured to evaluate their suitability for solar cell applications. sumdu.edu.uaresearchgate.net

Research has shown that hydrazine hydrate (B1144303) can be used to improve the performance of DSSCs by acting as a reducing agent in the synthesis of reduced graphene oxide (rGO)/TiO2 hybrid photoanodes. atlantis-press.com This indicates that hydrazine derivatives can play a role in modifying the semiconductor component of the DSSC as well.

Given the versatility of hydrazine chemistry, this compound could be a valuable precursor for the synthesis of novel organic dyes for DSSCs. By incorporating this moiety into a larger conjugated system, it may be possible to develop new sensitizers with tailored properties for high-efficiency solar energy conversion.

Table 2: Key Parameters for Dye-Sensitized Solar Cells with Related Dyes

Dye TypeMaximum Absorption (nm)HOMO (eV)LUMO (eV)Power Conversion Efficiency (%)
Hydrazonoyl-based Dye 1Not specifiedNot specifiedNot specifiedNot specified
Hydrazonoyl-based Dye 2Not specifiedNot specifiedNot specifiedNot specified
Pyrazino[2,3-g]quinoxaline DyeBroad absorption in visible to near-IRNot specifiedNot specified6.86

Emerging Research Avenues and Future Directions for 2 N Methylhydrazino Ethanol

The scientific community's interest in hydrazine (B178648) derivatives continues to expand, driven by their versatile chemical reactivity and wide-ranging applications. Within this class of compounds, 2-(N-methylhydrazino)ethanol presents unique structural features that position it as a valuable building block for novel materials and chemical processes. The exploration of this compound is entering a new phase, with research efforts pivoting towards sustainability, efficiency, and the integration of advanced computational and analytical techniques. This article outlines the key emerging research avenues and future directions that are poised to shape the scientific and industrial landscape for this compound.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(N-methylhydrazino)ethanol derivatives?

Answer:
this compound derivatives are typically synthesized via hydrazine-mediated reactions. A common approach involves reacting hydrazine hydrate with ester or carbonyl precursors in ethanol under reflux (70–100°C for 4–6 hours), followed by recrystallization . For example:

  • Step 1: Hydrazine hydrate (1.5–2.0 equiv.) is added to an ethanol solution of an ester (e.g., methyl 2-thienylacetate) .
  • Step 2: Reflux at 80°C for 1–6 hours to form hydrazide intermediates .
  • Step 3: Subsequent condensation with aldehydes/ketones (e.g., benzaldehyde) yields hydrazone derivatives .
    Key variables: Solvent purity (absolute ethanol), stoichiometric ratios (1:1.2 hydrazine:aldehyde), and recrystallization solvent (ethanol/methanol) significantly affect yield (75–85%) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

Answer:
Characterization requires a multi-technique approach:

  • NMR (¹H/¹³C): Confirms hydrazine backbone and substituent integration (e.g., methyl groups at δ ~2.5 ppm) .
  • IR: Detects N–H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) in hydrazones .
  • X-ray crystallography: Resolves π-stacking interactions in hydrazone derivatives (e.g., off-set π…π interactions in thienylacetohydrazides) .
  • Elemental analysis: Validates purity (>95%) post-recrystallization .

Advanced: How can researchers resolve contradictions in spectroscopic data for hydrazinoethanol derivatives?

Answer:
Discrepancies often arise from tautomerism (E/Z isomerism) or solvent effects:

  • Tautomer analysis: Use variable-temperature NMR to track equilibrium shifts (e.g., enol-keto tautomerism in hydrazones) .
  • Computational modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) to validate structural assignments .
  • Crystallographic validation: Resolve ambiguities (e.g., planar vs. non-planar hydrazine groups) via single-crystal X-ray diffraction .

Advanced: What strategies mitigate instability of this compound derivatives during storage or biological assays?

Answer:
Instability often stems from hygroscopicity or oxidation:

  • Storage: Use desiccators with silica gel and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Stabilizers: Add antioxidants (e.g., BHT) to ethanol solutions during synthesis .
  • Biological assays: Conduct stability tests in PBS (pH 7.4, 37°C) over 24–48 hours; use LC-MS to track degradation products .

Advanced: How can computational tools predict the bioactivity of this compound derivatives in drug design?

Answer:

  • Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., anticancer targets like topoisomerase II). Validate with experimental IC₅₀ values from MTT assays .
  • ADMET prediction: SwissADME or pkCSM assess bioavailability, BBB penetration, and toxicity (e.g., hydrazine derivatives often show hepatotoxicity risks) .
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity (e.g., anti-inflammatory IC₅₀ < 10 µM in benzimidazole derivatives) .

Advanced: What experimental designs address low yields in multi-step syntheses of hydrazinoethanol derivatives?

Answer:
Low yields (~40–60%) in multi-step reactions can be optimized via:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity .
  • Catalysis: Use acetic acid (5 mol%) to accelerate hydrazone formation .
  • Workup optimization: Replace traditional filtration with column chromatography (silica gel, CH₂Cl₂/MeOH) for intermediates .

Basic: How are hydrazinoethanol derivatives applied in materials science or coordination chemistry?

Answer:

  • Ligand synthesis: React with transition metals (Ni²⁺, Cu²⁺) in ethanol to form complexes; characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Supramolecular assemblies: Leverage hydrogen bonding (N–H…O) and π-stacking for crystal engineering .

Advanced: What analytical methods validate the absence of toxic byproducts (e.g., hydrazine) in final compounds?

Answer:

  • GC-MS/NMR: Detect residual hydrazine (δH 1.5–2.0 ppm) or chloroethanol contaminants .
  • ICP-OES: Screen for heavy metals (e.g., Ni, Pd) from catalysts .
  • HPLC-PDA: Quantify purity (>98%) and confirm absence of azide byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.